![molecular formula C12H18N2O B3432023 N-(3-amino-4-methylphenyl)-2-methylbutanamide CAS No. 946690-34-2](/img/structure/B3432023.png)
N-(3-amino-4-methylphenyl)-2-methylbutanamide
Description
“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Chemical Reactions Analysis
The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products .Future Directions
The future directions for the synthesis of “N-(3-Amino-4-methylphenyl)benzamide” could involve the development of more efficient and practical processes . The established kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 min .
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-8(2)12(15)14-10-6-5-9(3)11(13)7-10/h5-8H,4,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBPBJXCMFWOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=C(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252693 | |
Record name | N-(3-Amino-4-methylphenyl)-2-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-2-methylbutanamide | |
CAS RN |
946690-34-2 | |
Record name | N-(3-Amino-4-methylphenyl)-2-methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946690-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-4-methylphenyl)-2-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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